Lipophilicity Tuning: Measured LogP Differentiation Between Target Free Base and Des-Methyl Analog
The free base form of 1-methylsulfonyl-2,2-dimethylpiperazine exhibits a PubChem-computed XLogP3-AA of -0.5, which is substantially elevated (ΔLogP = +0.6) compared to 1-(methylsulfonyl)piperazine (XLogP3-AA = -1.1) [1]. In the hydrochloride salt form, the LogP is further modulated to -0.93 . This ~0.6–0.9 unit increase in lipophilicity, driven by the gem-dimethyl group, places the compound in a range favorable for CNS penetration (typically LogP 1–3 for passive BBB permeation), whereas the des-methyl analog is excessively hydrophilic for most CNS applications.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | Free base XLogP3-AA: -0.5; Hydrochloride salt LogP: -0.93 |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperazine XLogP3-AA: -1.1; 2,2-Dimethylpiperazine XLogP3-AA: -0.2 |
| Quantified Difference | ΔLogP (target free base vs des-methyl analog) = +0.6; ΔLogP (target free base vs non-sulfonylated analog) = -0.3 |
| Conditions | XLogP3-AA computed by PubChem (XLogP3 3.0); LogP reported by Fluorochem vendor datasheet |
Why This Matters
The intermediate lipophilicity provides a differentiated starting point for medicinal chemistry campaigns, reducing the number of synthetic iterations required to reach target LogP ranges for CNS or cellular penetration.
- [1] PubChem: CID 709161, 1-(Methylsulfonyl)piperazine, XLogP3-AA: -1.1; CID 53732873, 2,2-Dimethyl-1-(methylsulfonyl)piperazine, XLogP3-AA: -0.5. Computed by XLogP3 3.0. View Source
